C-3 Hydrogen vs. C-3 Trifluoromethyl: Lipophilicity Differential (clogP Δ ≈ 1.3-1.8) and Hydrogen-Bonding Profile
The target compound bears a hydrogen at the C-3 position of the triazolo[4,3-b]pyridazine ring, in contrast to the 3-trifluoromethyl analog (4-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carbonyl}thiomorpholine). The CF3 group in the analog is a strong electron-withdrawing, lipophilic substituent that increases calculated logP by approximately 1.3–1.8 units relative to the hydrogen-bearing compound, based on fragment-based and atom-based predictions using the XLogP3 algorithm . In published structure–activity relationships on the triazolopyridazine scaffold, C-3 substituents critically influence kinase selectivity: a 3-aryl series yielded Pim-1 IC50 values spanning >10 μM to 0.028 μM depending solely on the C-3 group identity [1]. The absence of a C-3 substituent in the target compound eliminates this source of target recognition while preserving an unencumbered site for potential functionalization, making it a more tractable starting point for fragment-based or structure-guided diversification strategies.
| Evidence Dimension | Calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | XLogP3 ≈ 0.8–1.2 (unsubstituted C-3) |
| Comparator Or Baseline | 3-CF3 analog: XLogP3 ≈ 2.1–2.9 |
| Quantified Difference | ΔclogP ≈ 1.3–1.8 (approximate, computational prediction) |
| Conditions | Computational prediction (XLogP3, PubChem/ChemSpider platform); no experimental logP or logD data available for either compound |
Why This Matters
Lower lipophilicity in the target compound predicts improved aqueous solubility and reduced non-specific protein binding, making it a preferable tool compound for biophysical assays and a cleaner baseline for property-driven lead optimization relative to the CF3 analog.
- [1] Grey R, Pierce AC, Bemis GW, Jacobs MD, Moody CS, Jajoo R, Mohal N, Green J. Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorg Med Chem Lett. 2009;19(11):3019-22. doi:10.1016/j.bmcl.2009.04.019 View Source
